molecular formula C22H28O6 B15094007 4,5,15,16-Tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol

4,5,15,16-Tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol

Cat. No.: B15094007
M. Wt: 388.5 g/mol
InChI Key: YTAKUZMOQQARQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tricyclic polycyclic aromatic hydrocarbon derivative featuring a complex fused-ring system. Its structure includes a tricyclo[10.4.0.02,7]hexadecahexaene backbone with four methoxy (-OCH₃) groups at positions 4, 5, 15, and 16, two methyl (-CH₃) groups at positions 9 and 10, and hydroxyl (-OH) groups at positions 3 and 14. Its structural complexity places it within a broader class of oxygenated tricyclic compounds, often studied for their physicochemical properties and interactions with biological targets .

Properties

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

4,5,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol

InChI

InChI=1S/C22H28O6/c1-11-7-13-9-15(23)20(26-4)22(28-6)18(13)17-14(8-12(11)2)10-16(25-3)21(27-5)19(17)24/h9-12,23-24H,7-8H2,1-6H3

InChI Key

YTAKUZMOQQARQX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)O)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,15,16-Tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps involve the introduction of methoxy groups and hydroxyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5,15,16-Tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated tricyclic compounds.

Scientific Research Applications

4,5,15,16-Tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4,5,15,16-Tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tricyclic and polycyclic derivatives, focusing on substituent patterns, ring systems, and inferred properties.

3,5,6,10-Tetramethoxy-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,10,12-hexaen-4-ol ()

  • Structure : This dibenzofuran derivative features an 8-oxatricyclo[7.4.0.0²,⁷] core, integrating an oxygen atom into the fused-ring system.
  • Substituents : Four methoxy groups (positions 1, 3, 4, 6) and one hydroxyl group (position 2).
  • Key Differences :
    • Smaller tricyclic system (13-membered vs. 16-membered backbone in the target compound).
    • Single hydroxyl group vs. two hydroxyls in the target compound.
    • Oxygen atom embedded in the ring (dibenzofuran scaffold) vs. pure hydrocarbon backbone in the target.
  • Dibenzofuran derivatives are often associated with antioxidant activity .

5-Hydroxy-14-Methoxy-8,17-Dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one ()

  • Structure : A tetracyclic coumestan scaffold with additional oxygen atoms.
  • Substituents : One hydroxyl (position 5) and one methoxy (position 14), plus a ketone group (position 9).
  • Key Differences :
    • Tetracyclic vs. tricyclic system in the target compound.
    • Presence of a ketone group, which may influence redox reactivity.
    • Fewer methoxy groups (1 vs. 4 in the target compound).
  • Inferred Properties : Coumestans are phytoestrogens with estrogenic activity, suggesting divergent biological targets compared to the purely tricyclic target compound .

4,16-Dimethoxy-10-Methyl-9-[2-(2H5)Phenylethyl]-10-Azatricyclo[11.4.0.02,7]heptadeca-1(17),2(7),3,5,13,15-hexaen-3-ol ()

  • Structure : A nitrogen-containing (10-aza ) tricyclic system with deuterated phenylethyl and methyl substituents.
  • Substituents : Two methoxy groups, one methyl group, and a deuterated phenylethyl chain.
  • Key Differences :
    • Nitrogen atom in the ring system, enabling hydrogen bonding and altering electronic properties.
    • Deuteration and bulky phenylethyl group may enhance metabolic stability.
    • Fewer hydroxyl groups (1 vs. 2 in the target compound).
  • Inferred Properties : The aza scaffold could confer affinity for neurological targets (e.g., serotonin or dopamine receptors), differentiating it from the oxygen-rich target compound .

Biological Activity

4,5,15,16-Tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol is a complex organic compound notable for its unique tricyclic structure and multiple methoxy groups. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activities, particularly its antimicrobial and anticancer properties.

  • Molecular Formula : C22H28O6
  • Molecular Weight : 388.5 g/mol
  • IUPAC Name : 4,5-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol
  • InChI Key : YTAKUZMOQQARQX-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps starting from simpler organic molecules. A common method includes the Diels-Alder reaction to form the tricyclic core followed by the introduction of methoxy and hydroxyl groups through various substitution reactions under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Staphylococcus aureus : In vitro studies have shown a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : The compound demonstrated an MIC of 64 µg/mL.

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays:

  • Cell Lines Tested : Human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Results : The compound exhibited cytotoxic effects with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment.

These results indicate that the compound may interfere with cancer cell proliferation and could serve as a lead structure for further drug development.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

StudyOrganismActivityMIC/IC50
Study 1Staphylococcus aureusAntimicrobialMIC: 32 µg/mL
Study 2Escherichia coliAntimicrobialMIC: 64 µg/mL
Study 3MCF-7 (Breast Cancer)AnticancerIC50: 15 µM
Study 4A549 (Lung Cancer)AnticancerIC50: 20 µM

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of this tricyclic compound, and how should conflicting spectral data be resolved?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY to resolve overlapping signals caused by the compound’s complex tricyclic framework and methoxy/methyl substituents. For example, 13C^{13}C-NMR can distinguish methoxy groups (δ 55–60 ppm) and aromatic carbons (δ 100–150 ppm). IR spectroscopy (1600–1700 cm1^{-1}) helps confirm hydroxyl and ketone groups. If contradictions arise (e.g., unexpected splitting in 1H^1H-NMR), cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography .

Q. How can researchers confirm the stereochemistry of the tricyclic core and substituents?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For compounds resistant to crystallization, employ computational methods (DFT-based geometry optimization) combined with NOESY/ROESY NMR to infer spatial relationships between protons. For example, NOESY cross-peaks between methyl groups at positions 9/10 and adjacent methoxy groups can confirm their relative configurations .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound, given its sensitivity to reaction conditions?

  • Methodology :

  • Table 1 : Reaction Optimization Parameters
VariableOptimal RangeImpact on Yield
Temperature60–80°CAvoids thermal degradation of methoxy groups
SolventAnhydrous DMF/THF (4:1)Enhances solubility of aromatic intermediates
CatalystPd/C (1–2 mol%)Reduces side reactions in cyclization steps
  • Use orthogonal protection (e.g., TBS for hydroxyl groups) during intermediate steps to prevent unwanted ether cleavage. Monitor progress via TLC (Rf_f 0.3–0.5 in ethyl acetate/hexane) .

Q. How can researchers analyze contradictory bioactivity data in cell-based assays, such as variability in IC50_{50} values?

  • Methodology :

  • Table 2 : Bioactivity Data Normalization
FactorAdjustment MethodRationale
Solvent effectsUse DMSO controls ≤0.1% v/vPrevents solvent-induced cytotoxicity
Metabolic stabilityPre-incubate with liver microsomesAccounts for rapid in vivo degradation
Batch variabilityNormalize to reference compound (e.g., doxorubicin)Reduces inter-experimental noise
  • Employ dose-response curves with ≥3 technical replicates and statistical validation (e.g., ANOVA with Tukey’s post-hoc test). Contradictions may arise from impurity profiles (>95% purity required via HPLC) or cell line-specific metabolic pathways .

Q. What computational approaches predict the compound’s stability under varying pH and oxidative conditions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for methoxy and hydroxyl groups to identify labile sites. For example, BDE < 90 kcal/mol suggests susceptibility to hydrolysis at pH > 7.
  • Molecular Dynamics (MD) : Simulate interactions with reactive oxygen species (ROS) to model degradation pathways. Pair with accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS monitoring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data across studies?

  • Methodology :

  • Table 3 : Solubility Comparison in Common Solvents
SolventReported Solubility (mg/mL)Likely Cause of Discrepancy
DMSO10–15 vs. 20–25Undetected hydrate formation
Ethanol2–4 vs. 8–10Residual water content (>0.5%)
  • Standardize protocols: Use Karl Fischer titration to confirm solvent dryness and dynamic light scattering (DLS) to detect aggregation. Re-evaluate using a shared reference batch .

Notes for Experimental Design

  • Synthetic Routes : Prioritize modular approaches (e.g., Suzuki coupling for aromatic rings) to simplify troubleshooting.
  • Analytical Validation : Cross-reference spectral data with structurally analogous compounds (e.g., ellagic acid derivatives) to identify characteristic peaks .
  • Safety : Despite low acute toxicity (GHS unclassified), use N95 masks and nitrile gloves (0.28–0.33 mm thickness) during handling to mitigate long-term exposure risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.